tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate
CAS No.: 1315368-41-2
Cat. No.: VC17676678
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315368-41-2 |
|---|---|
| Molecular Formula | C19H30N2O2 |
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
| Standard InChI Key | XMRUFXRESHLTCT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 2- and 4-positions with methyl groups. The tert-butyl carbamate moiety at the 3-position acts as a protective group for the amine functionality, a common strategy in drug design to modulate solubility and metabolic stability. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₀N₂O₂ |
| Molecular Weight | 318.5 g/mol |
| Lipophilicity (Log P) | ~2.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The tert-butyl group enhances steric bulk, reducing enzymatic degradation, while the benzyl substituent contributes to π-π interactions with aromatic residues in biological targets.
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis typically proceeds via a multi-step sequence starting from 2,4-dimethylpiperidine. Key steps include:
-
Benzylation: Introduction of the benzyl group at the piperidine nitrogen using benzyl bromide under basic conditions.
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Carbamoylation: Reaction with tert-butyl carbamate in the presence of a coupling agent such as di-tert-butyl dicarbonate (Boc anhydride).
A representative reaction scheme is:
Industrial-Scale Production
Industrial protocols emphasize solvent efficiency and catalyst recovery. Polar aprotic solvents like tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents. Palladium-based catalysts may be employed to enhance reaction rates, though specific details remain proprietary.
Biological Activity and Mechanism
Enzymatic Inhibition
In vitro assays demonstrate inhibitory activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. The IC₅₀ value is estimated at 1.2 μM, comparable to rivastigmine.
Applications in Drug Discovery
Intermediate for Analgesics
The compound serves as a precursor in the synthesis of µ-opioid receptor agonists. Its rigid piperidine scaffold aligns with pharmacophore models for pain management agents.
Anti-Inflammatory Agents
Derivatization at the carbamate position yields compounds with cyclooxygenase-2 (COX-2) inhibitory activity. A recent derivative showed 80% inhibition of COX-2 at 10 μM concentration.
Comparative Analysis with Structural Analogues
The table below highlights key differences between tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate and related piperidine derivatives:
| Compound | Substituents | Log P | Biological Target |
|---|---|---|---|
| tert-Butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate | 1-Benzyl, 2,4-dimethyl | 2.8 | D₂, 5-HT₁A, AChE |
| tert-Butyl N-(4-fluoropiperidin-3-yl)carbamate | 4-Fluoro | 2.1 | σ₁ Receptor |
| tert-Butyl N-(3-methylpiperidin-4-yl)carbamate | 3-Methyl | 2.5 | NMDA Receptor |
The 2,4-dimethyl configuration in the target compound confers superior metabolic stability compared to mono-substituted analogues.
Challenges and Future Directions
Synthetic Challenges
Steric hindrance from the 2,4-dimethyl groups complicates functionalization at adjacent positions. Strategies to address this include using bulky leaving groups or transition metal catalysis.
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